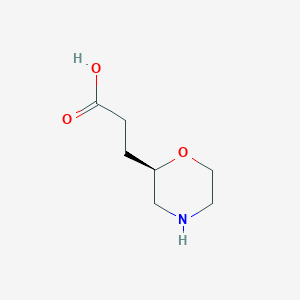

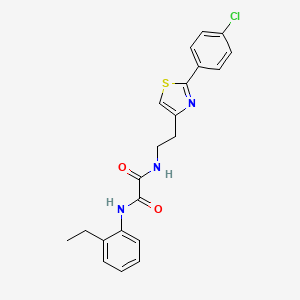

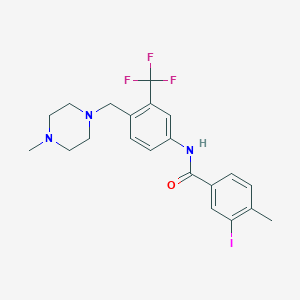

(R)-3-(Morpholin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

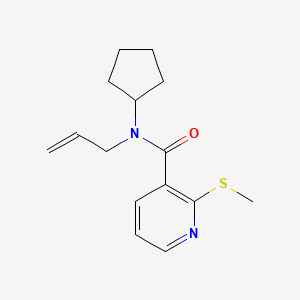

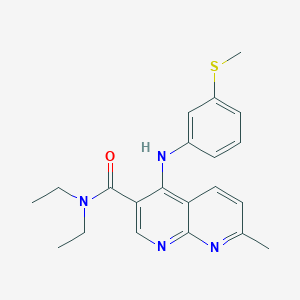

(R)-3-(Morpholin-2-yl)propanoic acid, also known as (R)-MPA, is a chiral amino acid derivative that has gained attention in recent years due to its potential uses in scientific research. This compound has been found to have a wide range of applications in the fields of pharmacology and biochemistry, making it an important area of study for researchers around the world.

Applications De Recherche Scientifique

Synthesis and Structural Properties

- (R)-3-(Morpholin-2-yl)propanoic acid and its derivatives are pivotal in the synthesis of various biologically active heterocyclic compounds. For example, 4-(2-Carboxyethyl)morpholin-4-ium chloride, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, is noted for its importance in this synthesis domain. The structure of such compounds is often stabilized by strong and weak hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Antioxidant and Antibacterial Activities

- Compounds derived from (R)-3-(Morpholin-2-yl)propanoic acid, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, have been studied for their potential as antioxidants. QSAR analysis has revealed that various molecular descriptors significantly affect their antioxidant activities (Drapak et al., 2019).

- Morpholine derivatives, such as 2-R-phenyliminothiazole derivatives containing morpholine, exhibit promising antibacterial activities, especially against gram-positive strains of microorganisms. This indicates the potential for developing effective antimicrobial drugs from these derivatives (Yeromina et al., 2019).

Pharmaceutical Research and Drug Development

- Morpholine-4-carboxylic acid derivatives, such as potent reversible and selective cathepsin S inhibitors, have been synthesized for pharmaceutical applications. The development of deuterium and carbon-14 labeled versions of these compounds demonstrates their significance in pharmaceutical research (Latli et al., 2012).

- In another example, 1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was produced from a reaction involving o-formylphenylboronic acid and morpholine, illustrating the versatility of morpholine-based compounds in creating diverse chemical structures (Sporzyński et al., 2005).

Application in Inhibitors and Antagonists

- Certain morpholine derivatives function as potent inhibitors and antagonists in biological systems. For instance, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists in rat brain, indicating their potential use in neurological research (Ong et al., 1998).

- Additionally, the synthesis of a potent cathepsin S inhibitor labeled with deuterium and carbon-14, featuring morpholine-4-carboxylic acid derivatives, underscores the significance of these compounds in therapeutic research (Latli et al., 2012).

Propriétés

IUPAC Name |

3-[(2R)-morpholin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYVUUWWXGDGCP-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Morpholin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

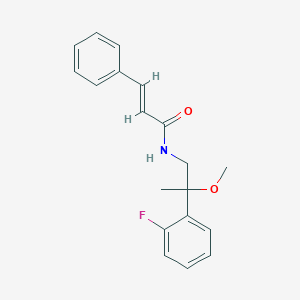

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

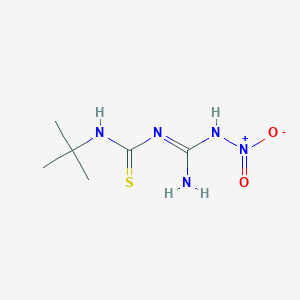

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)